

In-Depth Technical Guide to Z-L-Leucine: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *N-[(Phenylmethoxy)carbonyl]-L-leucine*

Cat. No.: *B554384*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -benzyloxycarbonyl-L-leucine (Z-L-Leucine), a critical reagent in peptide synthesis and various research applications. This document details its chemical structure, molecular weight, and key physicochemical properties. It further presents detailed experimental protocols for its synthesis, application in solid-phase peptide synthesis (SPPS), and subsequent deprotection. Additionally, the biological context of its parent amino acid, L-leucine, is explored through its biosynthetic and significant signaling pathways.

Core Concepts: Structure and Properties

Z-L-Leucine is a protected form of the essential amino acid L-leucine, where the alpha-amino group is masked by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.

Physicochemical Data

A summary of the key quantitative data for Z-L-Leucine and its parent compound, L-leucine, is presented below for easy comparison.

Property	Z-L-Leucine	L-Leucine
Molecular Formula	$C_{14}H_{19}NO_4$	$C_6H_{13}NO_2$
Molecular Weight	265.31 g/mol	131.17 g/mol [1]
Appearance	White crystalline powder	White crystals or crystalline powder
Optical Rotation $[\alpha]D$	-15.5° to -17.5° (c=2 in acetic acid)	+14.5° to +16.0° (in 6 M HCl)

Experimental Protocols

Detailed methodologies for the synthesis, coupling, and deprotection of Z-L-Leucine are provided below. These protocols are foundational for its effective use in a laboratory setting.

Synthesis of Z-L-Leucine via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the N-acylation of amines.[2][3][4][5] In this case, L-leucine is reacted with benzyl chloroformate to yield Z-L-Leucine.

Materials:

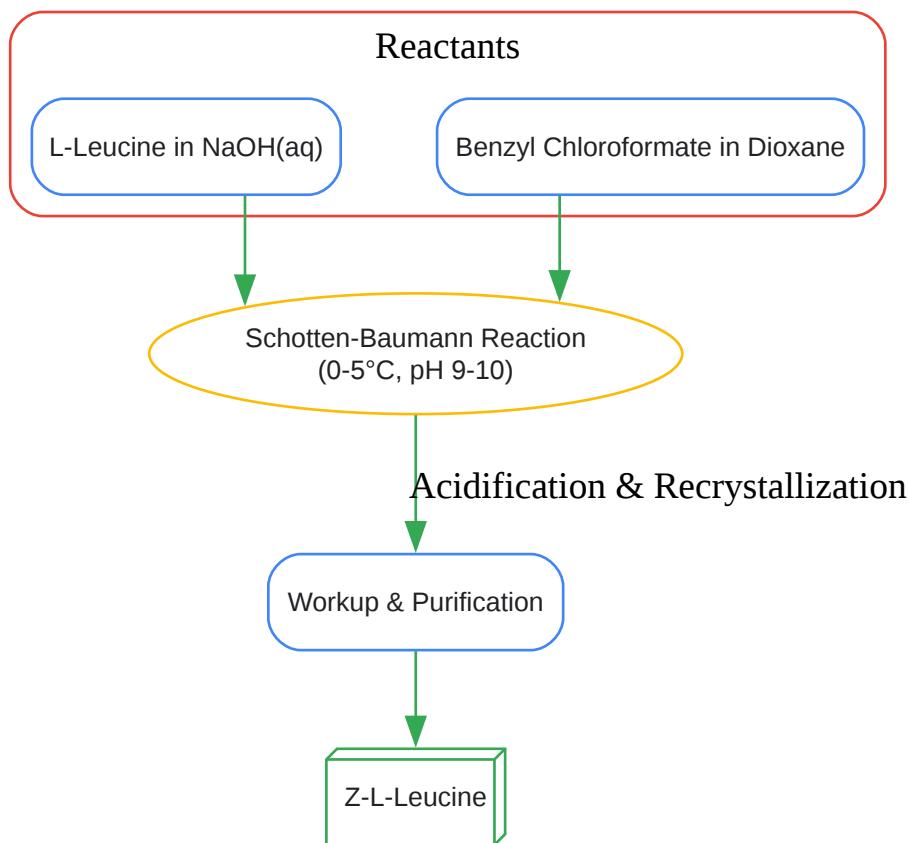
- L-leucine
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH)
- Dioxane
- Water
- Hydrochloric acid (HCl)
- Ethyl acetate

- Anhydrous sodium sulfate

Procedure:

- Dissolve L-leucine in a 2 M NaOH solution in a flask and cool the mixture in an ice bath.
- In a separate container, dissolve benzyl chloroformate in dioxane.
- Add the benzyl chloroformate solution and a 4 M NaOH solution dropwise and simultaneously to the L-leucine solution while maintaining the temperature at 0-5 °C and the pH between 9-10.
- After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
- Extract the aqueous solution with ether to remove any unreacted benzyl chloroformate.
- Acidify the aqueous layer to a pH of approximately 2 with cold 6 M HCl. A white precipitate of Z-L-Leucine should form.
- Collect the precipitate by vacuum filtration and wash it with cold water.
- Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Z-L-Leucine.
- Dry the final product under vacuum.

Experimental Workflow for Z-L-Leucine Synthesis



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Caption: Workflow for the synthesis of Z-L-Leucine.

Solid-Phase Peptide Synthesis (SPPS): Coupling of Z-L-Leucine

This protocol outlines the coupling of Z-L-Leucine to a resin-bound peptide chain using HCTU as the activating agent.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

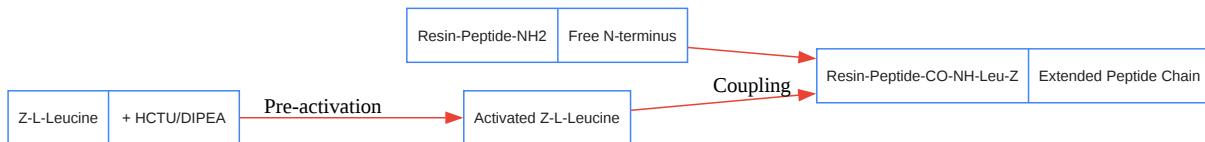
- Fmoc-deprotected peptide-resin
- Z-L-Leucine
- O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)

- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)

Procedure:

- Swell the Fmoc-deprotected peptide-resin in DMF.
- In a separate vessel, dissolve Z-L-Leucine (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution from step 2 and pre-activate for 1-2 minutes.
- Add the activated Z-L-Leucine solution to the resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction using a qualitative ninhydrin test.
- Once the reaction is complete (ninhydrin test is negative), wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

Z-L-Leucine Coupling in SPPS



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Caption: Logical flow of Z-L-Leucine coupling in SPPS.

Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for removing the benzyloxycarbonyl (Z) protecting group.[10][11][12][13]

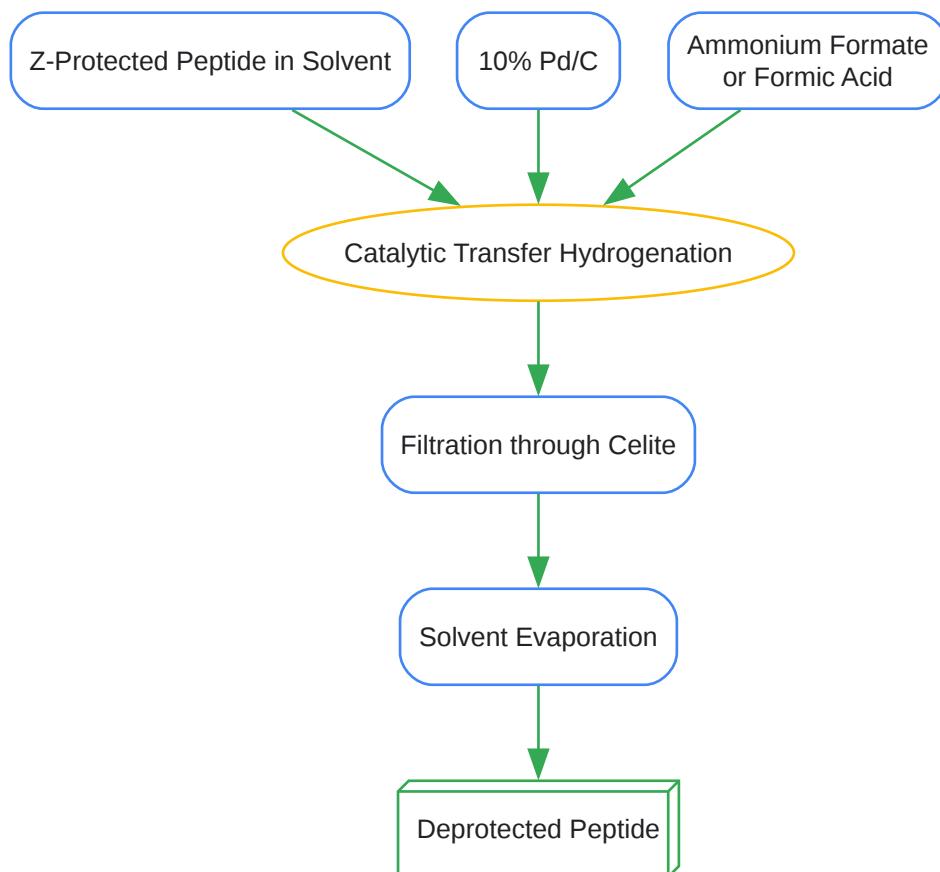
Materials:

- Z-protected peptide
- 10% Palladium on carbon (Pd/C)
- Ammonium formate or formic acid
- Methanol or ethanol

Procedure:

- Dissolve the Z-protected peptide in methanol or ethanol.
- Carefully add 10% Pd/C catalyst to the solution (typically 10-50% by weight of the peptide).
- Add ammonium formate (several equivalents) or formic acid to the reaction mixture.
- Stir the suspension at room temperature. The reaction is typically complete within 1-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with the solvent used for the reaction.
- Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.

Z-Group Deprotection Workflow



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Caption: Workflow for Z-group deprotection.

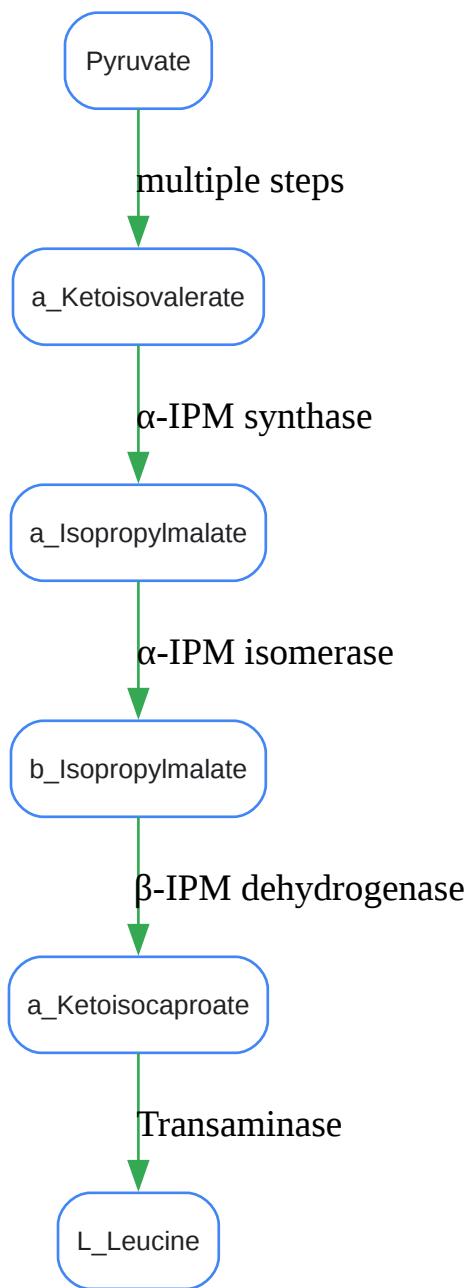
Biological Significance of L-Leucine

While Z-L-Leucine is a synthetic molecule, its core component, L-leucine, is an essential amino acid with significant biological roles.

L-Leucine Biosynthesis

In plants and microorganisms, L-leucine is synthesized from pyruvate through a multi-step pathway.^{[14][15][16]} The key steps involve the formation of α -ketoisovalerate, which is then converted to α -isopropylmalate, β -isopropylmalate, and α -ketoisocaproate, the direct precursor of L-leucine. The final step is a transamination reaction.^{[14][15]}

L-Leucine Biosynthesis Pathway



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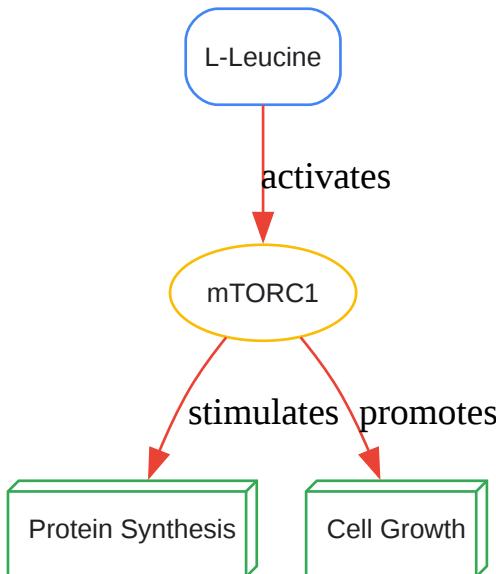
Caption: Simplified L-leucine biosynthesis pathway.

mTOR Signaling Pathway

L-leucine plays a critical role as a signaling molecule, most notably in the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[15][17][18][19] mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and protein synthesis.[19]

Leucine's activation of mTORC1, a component of the mTOR pathway, stimulates protein synthesis, making it a key regulator of muscle growth and metabolism.[17][18][20]

L-Leucine and mTOR Signaling



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Caption: L-Leucine's role in the mTOR signaling pathway.

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